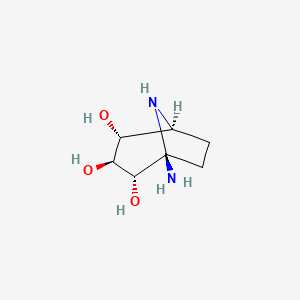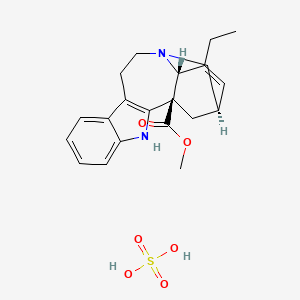
2,3-二氢桧木黄酮
描述
2,3-Dihydrohinokiflavone is a suppressor of matrix metalloproteinases (MMP) gene expression and shows strong activity against Leishmania with an IC50 of 1.6 μM .
Synthesis Analysis
2,3-Dihydrohinokiflavone is a flavonoid compound isolated from the stem bark of Rhus tripartite .Molecular Structure Analysis
The molecular formula of 2,3-Dihydrohinokiflavone is C30H20O10 . The molecular weight is 540.47 .科学研究应用
Antiviral Drug Candidate
2,3-Dihydrohinokiflavone has been identified as a potential natural antiviral drug candidate against MERS-CoV S1-NTD . The study used a structure-based pharmacophore model to the active site cavity of the S1-NTD, followed by pharmacophore-based virtual screening of natural compounds . The integrative structure-based pharmacophore modeling, virtual screening, molecular docking, ADMET, QM calculation, MD simulation, and MM/GBSA approaches revealed 2,3-Dihydrohinokiflavone as a potential drug candidate that could help inhibit the activity of the S1-NTD of the virus .
Therapeutic Properties
2,3-Dihydrohinokiflavone has been used in various scientific experiments, including studies on its therapeutic properties and mechanisms of action. It has shown potential in the treatment of various diseases and conditions, although further research is needed to fully understand its therapeutic potential.
Synthesis of Other Compounds
2,3-Dihydrohinokiflavone has also been used as a starting material to synthesize other compounds with potential therapeutic applications. This makes it a valuable resource in the field of drug discovery and development.
Traditional Medicine
The compound is found in the Rhus species, which are widely used in traditional medicine for the management of various infections . The scientific data to support these ethnomedicinal uses is lacking for most Rhus species, and further research is needed .
Anti-Infective Properties
Rhus extracts, which contain 2,3-Dihydrohinokiflavone, are used to treat a wide range of ailments including abdominal pain, inflammation, stomach aches, fever, and headaches, which may be a manifestation of infections . Most of the biological activities are attributed to flavonoids, phenolic, and terpenoid compounds present in the various species .
Bioactivity and Phytochemistry
2,3-Dihydrohinokiflavone is one of the bioactive compounds found in the Rhus species . It contributes to the bioactivity of these plants, and further research aimed at the identification of active extracts and compounds from the plants is needed .
作用机制
Target of Action
2,3-Dihydrohinokiflavone is a suppressor of matrix metalloproteinases (MMPs) . MMPs are enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix, which is a key process in the development and progression of many diseases, including cancer .
Mode of Action
The compound interacts with its targets, the MMPs, by suppressing their gene expression . This interaction results in a decrease in the activity of these enzymes, thereby inhibiting the degradation of the extracellular matrix .
Biochemical Pathways
2,3-Dihydrohinokiflavone affects the ERK1-2/p38/NFκB signaling pathway and the regulation of the expression of the matrix metalloproteinases MMP-2 and MMP-9 . It also functions as a potent modulator of pre-mRNA splicing , inhibiting the SUMO-specific protease SENP1 . This interference with the biochemical pathways leads to anti-proliferative and anti-metastatic activities .
Pharmacokinetics
It’s known that oral formulations of the compound have been developed to enhance its solubility, facilitate its delivery, and enhance its anticancer efficacy .
Result of Action
The molecular and cellular effects of 2,3-Dihydrohinokiflavone’s action include anti-proliferative and anti-metastatic activities . It shows strong activity against Leishmania, a type of parasite, with an IC50 of 1.6 μM . In addition, it has been found to delay hypoxia time, increase swimming time, and reduce the incidence and severity of stomach ulceration in mice .
Action Environment
The action of 2,3-Dihydrohinokiflavone can be influenced by environmental factors. For instance, the compound’s anti-stress activity was evaluated in several anti-stress animal models like hypoxia time and swimming-induced stress . The results showed that the compound’s action was dose-dependent, suggesting that the concentration of the compound in the environment can influence its efficacy .
安全和危害
未来方向
2,3-Dihydrohinokiflavone has immense potential in scientific research. Unveiling new insights into its applications can accelerate progress and fuel innovation. It deserves further attention as a regulator of pre-mRNA splicing, useful to treat cancers (in particular hepatocellular carcinoma) and other human pathologies .
属性
IUPAC Name |
6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-10,12-13,23,31-33,36-37H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUMWIOUSTYKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346173 | |
| Record name | 2,3-Dihydrohinokiflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrohinokiflavone | |
CAS RN |
34292-87-0 | |
| Record name | 2,3-Dihydrohinokiflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the potential therapeutic applications of 2,3-Dihydrohinokiflavone?
A1: Research suggests that 2,3-Dihydrohinokiflavone exhibits promising biological activities, including wound healing properties. A study on rats demonstrated that the topical application of 2,3-Dihydrohinokiflavone extract significantly accelerated wound healing compared to an untreated control group []. This effect was attributed to the compound's antioxidant activity, as evidenced by the restored levels of oxidative enzymes such as Superoxide dismutase (SOD), Catalase (CAT), and reduced Glutathione (GSH) in the treated animals []. Additionally, 2,3-Dihydrohinokiflavone has shown potential as an antiviral agent, specifically against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) []. Computational studies, including molecular docking and molecular dynamics simulations, suggest that 2,3-Dihydrohinokiflavone can bind strongly to the S1-NTD of the MERS-CoV spike protein, potentially inhibiting viral entry into host cells [].
Q2: From which natural sources can 2,3-Dihydrohinokiflavone be isolated?
A2: 2,3-Dihydrohinokiflavone has been identified and isolated from various plant species, showcasing its presence across different botanical families. This biflavonoid has been found in Selaginella bryopteris [], a plant traditionally used in Indian medicine for various ailments. Additionally, it has been isolated from Metasequoia glyptostroboides, commonly known as the dawn redwood [, ], and Cycas panzhihuaensis, a cycad species []. These findings highlight the potential of exploring diverse plant sources for novel bioactive compounds like 2,3-Dihydrohinokiflavone.
Q3: How does the structure of 2,3-Dihydrohinokiflavone relate to its biological activity, particularly in suppressing MMP-9 expression?
A3: While the exact mechanism by which 2,3-Dihydrohinokiflavone suppresses Matrix Metalloproteinase-9 (MMP-9) expression is not fully elucidated in the provided research, studies on related flavonoids from Metasequoia glyptostroboides, where 2,3-Dihydrohinokiflavone was also isolated, offer some insights [, ]. These studies demonstrated that several flavonoids, including 2,3-Dihydrohinokiflavone, effectively suppressed MMP-9 gene expression, as confirmed through gelatin zymography and Northern blot analysis [, ]. Further investigation into the structure-activity relationship of 2,3-Dihydrohinokiflavone and its analogs could unveil key structural features responsible for its MMP-9 inhibitory activity. This knowledge could be crucial in designing more potent and selective MMP-9 inhibitors for potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










